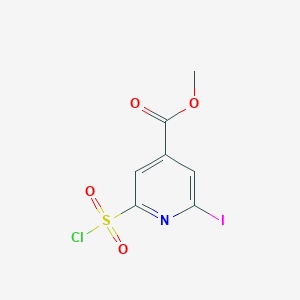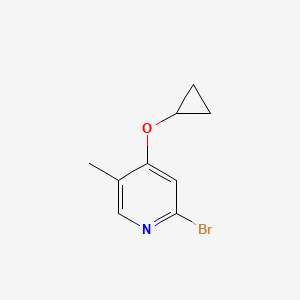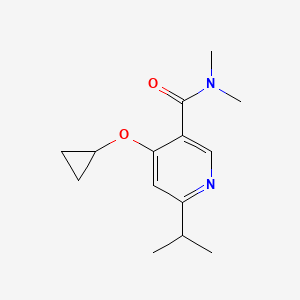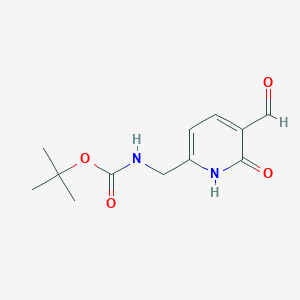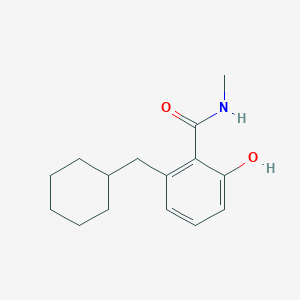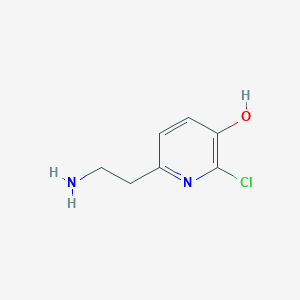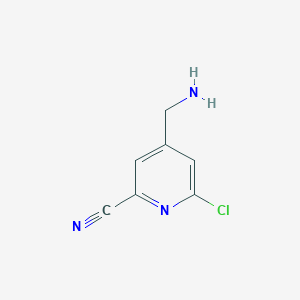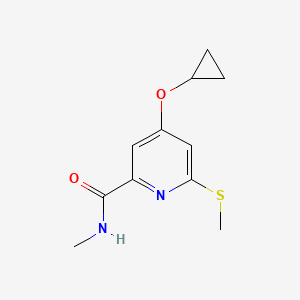![molecular formula C12H15NO2 B14845144 9-Ethoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14845144.png)
9-Ethoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Ethoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one is a heterocyclic compound that belongs to the class of benzazepines. These compounds are characterized by a seven-membered ring containing nitrogen. The structure of this compound includes an ethoxy group at the 9th position and a ketone group at the 5th position, making it a unique and interesting molecule for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one typically involves the cyclization of appropriate precursors. One common method involves the use of polyphosphoric acid as a catalyst. The reaction is carried out by heating the precursor compound with polyphosphoric acid at 100°C under nitrogen atmosphere. The reaction mixture is then poured into ice and basified with sodium hydroxide solution. The product is extracted using dichloromethane, washed with brine, dried, and purified by flash chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure maximum conversion and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 9-Ethoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohol derivatives .
Scientific Research Applications
9-Ethoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Ethoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. Further research is needed to fully elucidate the detailed mechanism of action .
Comparison with Similar Compounds
- 1,2,3,4-Tetrahydro-benzo[B]azepin-5-one
- 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[B]azepin-2-one
- (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[B]azepin-2-one
Comparison: Compared to these similar compounds, 9-Ethoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one is unique due to the presence of the ethoxy group at the 9th position. This structural feature may impart distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
9-ethoxy-1,2,3,4-tetrahydro-1-benzazepin-5-one |
InChI |
InChI=1S/C12H15NO2/c1-2-15-11-7-3-5-9-10(14)6-4-8-13-12(9)11/h3,5,7,13H,2,4,6,8H2,1H3 |
InChI Key |
LJHPRSWKQLOVRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1NCCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


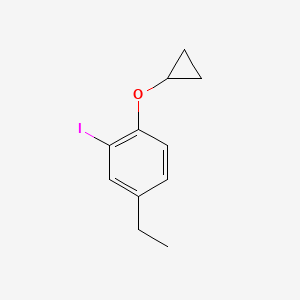
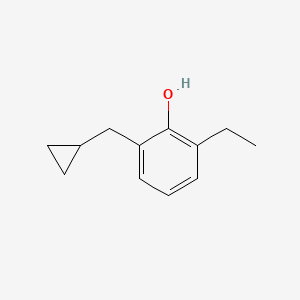
![[1,3]Dioxolo[4,5-B]pyridin-6-ylacetic acid](/img/structure/B14845084.png)

